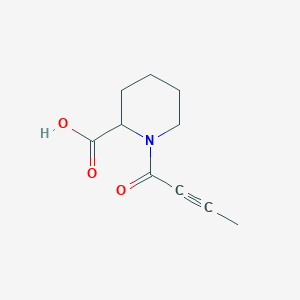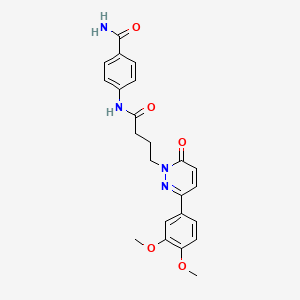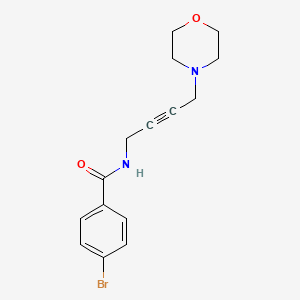![molecular formula C26H21F2N3 B2450116 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-11-9](/img/structure/B2450116.png)
1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound . The molecule also has a tert-butylphenyl group attached, which is a common motif in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, similar compounds are often synthesized through cyclization reactions or coupling reactions . For example, quinolines can be synthesized via a nickel-catalyzed double dehydrogenative coupling starting from 2-aminobenzyl alcohol .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and fluorine atoms. The presence of fluorine atoms could potentially influence the electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the aromatic rings and the fluorine atoms. Electrophilic aromatic substitution could potentially occur at the aromatic rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of fluorine atoms could potentially influence its reactivity and stability .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline:
Organic Light-Emitting Diodes (OLEDs)
1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been investigated for its potential use in OLEDs. Its unique optical properties, such as high photoluminescence efficiency and thermal stability, make it a promising candidate for the emissive layer in OLED devices. Studies have shown that derivatives of pyrazoloquinoline can enhance the performance of OLEDs by improving brightness and reducing power consumption .
Photovoltaic Cells
This compound has also been explored for use in photovoltaic cells, particularly organic solar cells. Its ability to absorb light and convert it into electrical energy makes it suitable for use in the active layer of solar cells. Research indicates that incorporating this compound can improve the efficiency of light absorption and charge transport, leading to higher power conversion efficiencies .
Fluorescent Probes
Due to its strong fluorescence properties, 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is used as a fluorescent probe in biological imaging. It can be used to label and visualize biological molecules, cells, and tissues. Its high photostability and brightness make it an excellent tool for fluorescence microscopy and other imaging techniques .
Chemical Sensors
The compound’s sensitivity to environmental changes, such as pH and the presence of specific ions, makes it useful in the development of chemical sensors. These sensors can detect and measure various chemical substances in different environments, including industrial and environmental monitoring applications .
Anticancer Agents
Research has shown that derivatives of pyrazoloquinoline exhibit significant anticancer activity. The compound can inhibit the growth of cancer cells by interfering with specific cellular pathways. Studies are ongoing to develop it as a potential therapeutic agent for various types of cancer .
Antimicrobial Agents
1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has demonstrated antimicrobial properties, making it a candidate for the development of new antibiotics. It has shown effectiveness against a range of bacterial and fungal pathogens, which is crucial in the fight against antibiotic-resistant strains .
Optoelectronic Devices
The compound’s unique electronic properties make it suitable for use in various optoelectronic devices, such as photodetectors and light-emitting transistors. Its ability to efficiently transport charge and emit light under electrical stimulation is valuable for developing advanced electronic components .
Catalysts in Organic Synthesis
In organic chemistry, this compound can act as a catalyst in various reactions. Its structure allows it to facilitate chemical transformations, making it useful in the synthesis of complex organic molecules. This application is particularly valuable in pharmaceutical and materials science research .
These applications highlight the versatility and potential of 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Quinazoline derivatives: synthesis and bioactivities Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-tert-butylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3/c1-26(2,3)17-9-11-19(12-10-17)31-25-20-13-18(27)14-22(28)24(20)29-15-21(25)23(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMABCJWRMGEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)
![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)
![4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride](/img/structure/B2450048.png)




